Antiviral‑Relevant Scaffold: Patent‑Claimed Antiviral Benzonitriles Require the Diaryl Thioether (X = S) Motif
U.S. Patent 4,254,144 explicitly claims antiviral activity for substituted benzonitriles of formula (I) where X = S, R₁ = bromo, and R₂ = hydrogen – a substitution pattern that precisely maps onto 5‑bromo‑2‑(4‑fluorophenylsulfanyl)‑benzonitrile. The patent teaches that compositions containing 0.1 µg/mL to 99 wt% of the active compound are therapeutically useful for inhibiting viral replication [1]. In contrast, compounds within the same patent where X = O (diaryl ethers) show a markedly different structure‑activity profile, with preferred embodiments emphasizing the ether linkage for agricultural (herbicidal) applications rather than antiviral use [1]. A separate patent family (EP 0748311 B1) further establishes that arylthiobenzonitriles bearing a 4‑fluorophenylsulfanyl group are active against HIV and possess anti‑inflammatory properties, with preferred oral doses of 3–120 mg/kg/day in humans [2]. While quantitative antiviral IC₅₀ data for the exact target compound have not been published, the structural concordance with two independent patent‑protected chemotypes provides patent‑based evidence of differentiated antiviral potential that is absent in simple benzonitrile or mono‑halogen analogs.
| Evidence Dimension | Patent‑claimed antiviral activity (structural match to Markush formula) |
|---|---|
| Target Compound Data | Matches Formula I (X = S, R₁ = Br, R₂ = H) in U.S. Patent 4,254,144; core scaffold matches EP 0748311 B1 arylthiobenzonitrile class |
| Comparator Or Baseline | Diaryl ether analogs (X = O) in U.S. Patent 4,254,144 are preferred for herbicidal rather than antiviral use; simple benzonitriles lacking thioether bridge are outside patent scope |
| Quantified Difference | Qualitative: antiviral indication claimed for X = S series; herbicidal indication for X = O series. HIV antiviral activity claimed in EP 0748311 B1 for arylthiobenzonitriles with 4‑fluorophenylsulfanyl substitution. |
| Conditions | Patent claims based on in vitro viral replication assays and in vivo animal models (U.S. 4,254,144); HIV cell‑based assays (EP 0748311 B1) |
Why This Matters
Procurement of this specific compound places the user within the scope of patent‑protected antiviral chemotypes, offering a starting point for structure‑based optimization that generic benzonitrile building blocks cannot provide.
- [1] Grier N, Witzel BE. Substituted benzonitriles having antiviral activity. U.S. Patent 4,254,144, issued March 3, 1981. View Source
- [2] Daluge SM, et al. Therapeutic benzonitriles. European Patent EP 0748311 B1, published December 11, 1996. View Source
